REACTION_SMILES
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[CH3:22][OH:23].[F:1][c:2]1[c:3]([CH3:15])[c:4]([O:5][CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][O:11]2)[cH:12][cH:13][cH:14]1.[OH:16][C:17]([C:18](=[O:19])[OH:20])=[O:21]>>[F:1][c:2]1[c:3]([CH3:15])[c:4]([OH:5])[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Cc1c(F)cccc1OC1CCCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)cccc1OC1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Type
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product
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Smiles
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Cc1c(O)cccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |